molecular formula C9H7NO6 B3245943 2-Acetoxy-5-nitrobenzoic acid CAS No. 17336-14-0

2-Acetoxy-5-nitrobenzoic acid

Cat. No. B3245943
M. Wt: 225.15 g/mol
InChI Key: GLNHSJMDXOHYPL-UHFFFAOYSA-N
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Patent
US04551279

Procedure details

A mixture of 5-nitrosalicyclic acid (5 g), acetic anhydride (13 ml) and sulfuric acid (0.3 ml) was heated at 55° C. for 10 minutes. After the solution was removed from the hot water bath and stirred at room temperature for 1 hour it was poured into water (200 ml). The mixture was stirred for 10 minutes and filtered. The solid was stirred with water (100 ml), filtered by suction and air dried to give the title compound, m.p. ca, 165°-168° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14](OC(=O)C)(=[O:16])[CH3:15].S(=O)(=O)(O)O>>[C:14]([O:13][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solution was removed from the hot water bath
ADDITION
Type
ADDITION
Details
was poured into water (200 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The solid was stirred with water (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered by suction and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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